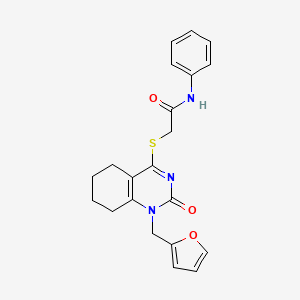

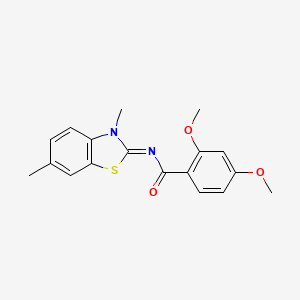

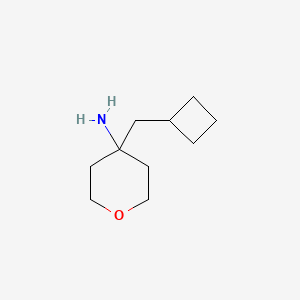

![molecular formula C17H12FN3OS B2824890 5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 443673-74-3](/img/structure/B2824890.png)

5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one” belongs to the class of imidazoquinazolines, which are nitrogen-containing heterocyclic compounds . These compounds are found in various enzymes, proteins, and most importantly, DNA . Many drugs contain these moieties at their cores due to their ability to bind with various living systems .

Chemical Reactions Analysis

Again, while specific information on this compound is not available, similar compounds such as benzo[4,5]imidazo[1,2-a]pyridines have been used in reactions promoted by a simple inorganic base .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Thioxoquinazolines and Related Compounds : A study by Bodtke et al. (2007) describes the preparation of pharmacologically relevant 5-thioxo-6H-imidazo[1,2-c]quinazolines through sequential reactions of α-aminoketones, highlighting the chemical versatility of this class of compounds for further functionalization (Bodtke et al., 2007).

Biological Activities

- Antibacterial and Antifungal Activities : Research on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters demonstrates significant in vitro antibacterial activity, offering insights into the compound's potential for developing new antimicrobial agents (Mood et al., 2022).

- Peptide Derivatives with Antimicrobial and Anthelmintic Activities : Dahiya et al. (2008) synthesized peptide derivatives of iodoquinazolinones/nitroimidazoles, showing higher antimicrobial activity against certain pathogens, suggesting a potential application in treating infections (Dahiya et al., 2008).

- Antiviral Activity of Imidazoquinoline Derivatives : A study by Golankiewicz et al. (1995) on imidazo[1,5-a]-1,3,5-triazine derivatives revealed specific inhibitory effects on the replication of certain viruses, highlighting the potential use of these compounds in antiviral therapies (Golankiewicz et al., 1995).

Anticancer Research

- Synthesis and Anticancer Activity : El-Azab et al. (2017) investigated 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues, finding compounds with promising in vitro antitumor properties, suggesting potential for cancer treatment research (El-Azab et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3OS/c18-12-7-5-11(6-8-12)10-23-17-20-14-4-2-1-3-13(14)16-19-9-15(22)21(16)17/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXNVQVDKBCETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

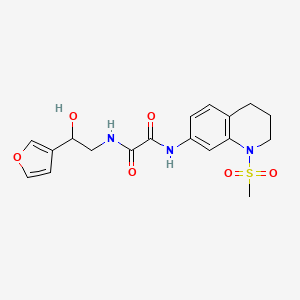

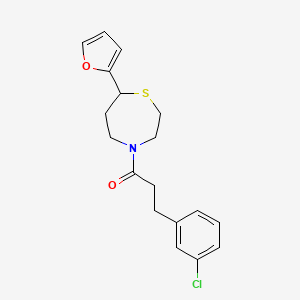

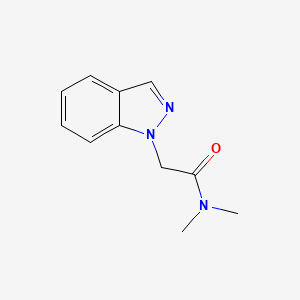

![N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824808.png)

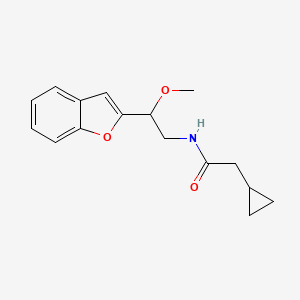

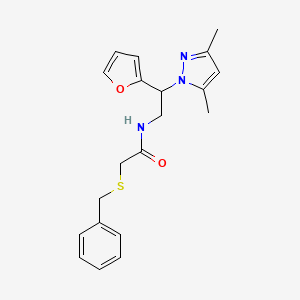

![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2824809.png)

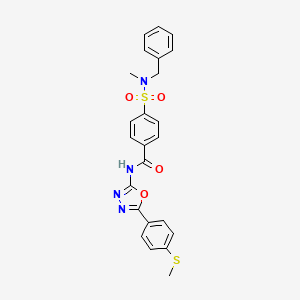

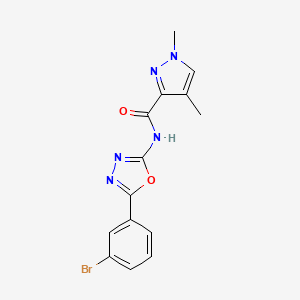

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide](/img/structure/B2824814.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2824815.png)